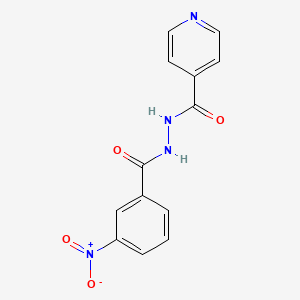
N'-(3-nitrobenzoyl)isonicotinohydrazide
Overview
Description
N’-(3-nitrobenzoyl)isonicotinohydrazide is a complex compound that has been synthesized for potential use as an anti-tuberculosis candidate . It is derived from isonicotinic acid, which is known to be effective against Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of N’-(3-nitrobenzoyl)isonicotinohydrazide involves refluxing the compound with FeCl3.6H2O as the metal at 75 °C for 6 hours in ethanol . The synthesis results obtained an 82.45% recovery .Molecular Structure Analysis
Based on identification with UV-Visible spectrophotometer, infrared spectrometer, and Atomic Absorption Spectrophotometer (AAS), the complex compound has a λmax of 272.00 nm, giving vibration of Fe-O at 495.1 cm-1 and 599.6 cm-1 . The formula of the complex compound is [Fe(C13H10N4O4(H2O)4)Cl3].10 H2O .Scientific Research Applications
Synthesis and Characterization in Complex Compounds
- N'-(3-nitrobenzoyl)isonicotinohydrazide has been utilized in the synthesis of complex compounds, specifically as ligands in the formation of Fe(III) complexes. This synthesis has shown potential in producing compounds with anti-tuberculosis properties (Ruswanto et al., 2019).
Antibacterial and Antituberculosis Activity
- Derivatives of isonicotinohydrazide, including N'-(3-nitrobenzoyl)isonicotinohydrazide, have demonstrated significant antibacterial activity against various bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis, suggesting their potential as antituberculous agents (Mardianingrum et al., 2019).
Supramolecular Synthesis Applications
- Isonicotinohydrazide derivatives are promising in the field of supramolecular synthesis, particularly in forming multi-component molecular complexes. This property is significant for enhancing and modifying biological activity through covalent reactions (Lemmerer, 2012).
Synthesis and Spectroscopic Properties
- The compound has been used in the synthesis and characterization of novel carbacylamidophosphates, showcasing its versatility in creating compounds with unique structural and conformational properties (Gholivand et al., 2009).
Antibacterial Activity in Thiosemicarbazides
- Studies have shown that N,N′-nitrobenzoyl substituted benzoylthiosemicarbazides, related to N'-(3-nitrobenzoyl)isonicotinohydrazide, exhibit antibacterial activity, particularly against Bacillus subtilis, indicating their potential in antimicrobial applications (Wen, 2002).
properties
IUPAC Name |
N'-(3-nitrobenzoyl)pyridine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c18-12(9-4-6-14-7-5-9)15-16-13(19)10-2-1-3-11(8-10)17(20)21/h1-8H,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZPEMQQGNHVKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805090 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(3-nitrobenzoyl)pyridine-4-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[(2-methylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842803.png)
![N'-[(2-bromobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842820.png)



![5-[(3-fluorophenyl)sulfonyl]-3-(2-thienyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3842850.png)

![methyl 4-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino]butanoate](/img/structure/B3842858.png)

![N'-[(2-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842870.png)
![N'-[1-(2-chlorophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B3842876.png)
